

# Synergistic Potential of PSB-1115: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a critical regulator of the tumor microenvironment, contributing to immune suppression and promoting tumor growth. **PSB-1115**, a selective A2BAR antagonist, has demonstrated promising anti-tumor activity, not only as a monotherapy but also in synergistic combination with other established therapeutics. This guide provides a comprehensive comparison of the synergistic effects of **PSB-1115** with various therapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights.

## I. Synergistic Effects with Chemotherapy PSB-1115 and Dacarbazine in Melanoma

A seminal study by lannone et al. (2013) revealed a significant synergistic anti-tumor effect when **PSB-1115** was combined with the alkylating agent dacarbazine in a preclinical model of melanoma.[1]



| Treatment<br>Group        | Mean<br>Tumor<br>Volume<br>(mm³) at<br>Day 21 | % Tumor<br>Growth<br>Inhibition | % Tumor-<br>Infiltrating<br>CD8+ T<br>Cells | % Tumor-<br>Infiltrating<br>NKT Cells | Granzyme<br>B Levels<br>(pg/mg<br>protein) |
|---------------------------|-----------------------------------------------|---------------------------------|---------------------------------------------|---------------------------------------|--------------------------------------------|
| Control                   | ~1800                                         | -                               | ~2%                                         | ~1%                                   | ~50                                        |
| PSB-1115                  | ~1000                                         | 44%                             | ~4%                                         | ~2.5%                                 | ~100                                       |
| Dacarbazine               | ~900                                          | 50%                             | ~5%                                         | ~3%                                   | ~120                                       |
| PSB-1115 +<br>Dacarbazine | ~300                                          | 83%                             | ~8%                                         | ~5%                                   | ~200                                       |

Data extrapolated from graphical representations in lannone et al. (2013).

- Cell Line: B16.F10 murine melanoma cells.
- Animal Model: Female C57Bl/6j mice.
- Tumor Induction: Subcutaneous injection of 2 x 10<sup>5</sup> B16.F10 cells into the right flank of the mice.
- Treatment Regimen:
  - Treatment was initiated when tumors reached a palpable size.
  - PSB-1115 was administered intraperitoneally (i.p.) daily.
  - Dacarbazine (100 mg/kg) was administered i.p. on specific days as per the study protocol.
- Endpoint Analysis: Tumor volume was measured every three days. At the end of the experiment, tumors were excised for analysis of immune cell infiltration (CD8+ T cells, NKT cells) by flow cytometry and granzyme B levels by ELISA.

The synergistic effect of **PSB-1115** and dacarbazine is attributed to the immunomodulatory properties of **PSB-1115**. By blocking the A2B adenosine receptor on myeloid-derived suppressor cells (MDSCs), **PSB-1115** reduces the accumulation of these immunosuppressive







cells in the tumor microenvironment.[1] This leads to an enhanced anti-tumor immune response, characterized by increased infiltration and activity of cytotoxic CD8+ T cells and NKT cells, which complements the cytotoxic effects of dacarbazine.[1] Dacarbazine, as an alkylating agent, induces DNA damage in cancer cells, leading to apoptosis.[2][3][4][5] The enhanced immune response triggered by **PSB-1115** likely aids in clearing the dacarbazine-damaged tumor cells.

Experimental Workflow: In Vivo Synergy Study





Click to download full resolution via product page

Caption: Workflow for in vivo assessment of PSB-1115 and dacarbazine synergy.

Signaling Pathway: **PSB-1115** and Dacarbazine Synergy





Click to download full resolution via product page

Caption: **PSB-1115** enhances dacarbazine's effect by boosting anti-tumor immunity.

### **PSB-1115** and Oxaliplatin

The study by lannone et al. (2013) also reported a synergistic anti-tumor effect between **PSB-1115** and oxaliplatin, another DNA alkylating agent, in the same melanoma model. However, the quantitative data for this combination were not provided in the publication.[1]



# II. Interaction with Natural Compounds in Breast Cancer

## PSB-1115 in Combination with Cucumarioside A0-1 and Djakonovioside A

A study by Zaytseva et al. (2025) explored the effects of combining **PSB-1115** with the triterpene glycosides Cucumarioside A0-1 (Cuc A0-1) and Djakonovioside A (Dj A) in the triplenegative breast cancer cell line MDA-MB-231.

| Treatment Group            | % Proliferation Inhibition (vs. Control) |  |
|----------------------------|------------------------------------------|--|
| Cuc A0-1 (1 μM)            | 20%                                      |  |
| Cuc A0-1 + PSB-1115 (1 μM) | 8%                                       |  |
| Dj A (2 μM)                | 6%                                       |  |
| Dj A + PSB-1115 (1 μM)     | ~0% (proliferation restored)             |  |

Data from Zaytseva et al. (2025).[3][6]

- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
- Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with the compounds for 9 days. Cell viability was assessed using the MTS assay.
- Colony Formation Assay: Cells were seeded at a low density and treated with the compounds for 14 days. Colonies were then stained and quantified.
- Compound Concentrations: Cuc A0-1 (1 μM), Dj A (2 μM), PSB-1115 (1 μM).

Interestingly, in this context, **PSB-1115** appeared to antagonize the anti-proliferative effects of both Cuc A0-1 and Dj A.[3] The study suggests that these glycosides may exert their anti-cancer effects, at least in part, by acting as antagonists at the A2B adenosine receptor.[3][6] Therefore, the co-administration of another A2BAR antagonist, **PSB-1115**, did not result in a synergistic or additive effect but rather competed for the same target, leading to a reduction in



the overall anti-proliferative activity. This highlights the importance of understanding the precise mechanism of action of combination partners.

Logical Relationship: PSB-1115 and Triterpene Glycosides



Click to download full resolution via product page

Caption: Competitive antagonism at the A2B receptor by **PSB-1115** and glycosides.

# III. Broader Synergistic Potential of A2B Receptor Antagonism

Studies with other selective A2B adenosine receptor antagonists further underscore the potential of this therapeutic strategy in combination regimens.

### **PSB-603 and Erlotinib in Lung Cancer**

Preclinical studies have shown that the A2B antagonist PSB-603 can enhance the efficacy of the EGFR inhibitor erlotinib in a transgenic mouse model of lung cancer. The combination therapy resulted in delayed tumor recurrence and a decreased lung tumor burden compared to erlotinib alone.

### PBF-1129 and Anti-PD-1 Immunotherapy



The A2B antagonist PBF-1129 has demonstrated significant synergy with anti-PD-1 immunotherapy in various murine cancer models, including lung, melanoma, colon, and breast cancer.[1][2]

| Treatment Group      | Median Survival (Days) | Hazard Ratio (vs.<br>Combination) |
|----------------------|------------------------|-----------------------------------|
| Control              | ~20                    | -                                 |
| PBF-1129             | ~25                    | -                                 |
| Anti-PD-1            | ~30                    | -                                 |
| PBF-1129 + Anti-PD-1 | >40                    | 11.74                             |

Data from Sitkovsky et al.[1][2]

Similar to **PSB-1115**, PBF-1129 alleviates the metabolic stress and immunosuppressive tumor microenvironment by blocking A2BAR signaling.[1][2] This action complements the function of anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 checkpoint on T cells. The combination results in a more robust and sustained anti-tumor immune response. A phase 1 clinical trial (NCT03274479) of PBF-1129 in non-small cell lung cancer patients has shown that the drug is well-tolerated and modulates the adenosine system, supporting its further development in combination therapies.[7][8]

Signaling Pathway: A2BAR Antagonist and Anti-PD-1 Synergy





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synergistic effects of oxaliplatin and piperlongumine on colorectal cancer are mediated by oxidative stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dacarbazine promotes stromal remodeling and lymphocyte infiltration in cutaneous melanoma lesions PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A
  Against MDA-MB-231 as A2B Adenosine Receptor Antagonists PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 dose escalation trial of the selective adenosine A2B antagonist PBF-1129 in patients with metastatic non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Potential of PSB-1115: A Comparative Guide to Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679811#assessing-the-synergistic-effects-of-psb-1115-with-other-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com